Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-
Overview
Description
Synthesis Analysis
The synthesis of related benzenesulfonic acid derivatives involves specific chemical reactions. For instance, Rublova et al. (2017) describe the synthesis of structural isomers related to benzenesulfonic acid by the interaction of certain sulfonamides with chlorosulfonic acid. These compounds were structurally characterized by X-ray single crystal diffraction, which provides insights into the molecular architecture of such complex molecules (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of benzenesulfonic acid derivatives can be complex. The study by Rublova et al. (2017) reveals that these molecules are organized as molecular crystals, cross-linked by hydrogen bonds. The molecular-electronic structure was analyzed using ab initio quantum-chemical calculations, demonstrating the concentration of charge density on electronegative atoms (Rublova et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving benzenesulfonic acid derivatives can be varied and complex. For example, the synthesis process as described by Rublova et al. (2017) involves the formation of hydrogen bonds and the analysis of kinetic investigations of substitution reactions in aqueous solutions, indicating a complex chemical behavior (Rublova et al., 2017).
Scientific Research Applications
Analytical Chemistry
- Application Summary : “Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-” can be analyzed using reverse phase (RP) High Performance Liquid Chromatography (HPLC). This method is commonly used in analytical chemistry for separating, identifying, and quantifying each component in a mixture .
- Methods of Application : The mobile phase of the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
- Results or Outcomes : The results of this method would be the successful separation of “Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-” from other components in a mixture, which can then be identified and quantified .
Organic Synthesis
- Application Summary : Benzenesulfonic acid is used in organic synthesis. The sulfonation of benzene is an important reaction in industrial organic chemistry .
- Methods of Application : Benzenesulfonic acid is prepared from the sulfonation of benzene using concentrated sulfuric acid . The sulfonation is reversed above 220 °C .
- Results or Outcomes : The product of this reaction is benzenesulfonic acid, which can be used as an intermediate in the manufacture of other chemicals .
Preparation of Sulfa Drugs
- Application Summary : Benzenesulfonic acid is a key intermediate in the manufacture of sulfa drugs .
- Methods of Application : The sulfonic acid group in benzenesulfonic acid is replaced with an amine group to form a sulfa drug .
- Results or Outcomes : The resulting sulfa drugs are used in medicine for their antibacterial properties .
Halogenation, Sulfonation, and Nitration of Aromatic Compounds
- Application Summary : “Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-” could potentially be used in the halogenation, sulfonation, and nitration of aromatic compounds .
- Methods of Application : The compound could be used in reactions involving the introduction of halogens, sulfonic acid groups, or nitro groups into aromatic compounds .
- Results or Outcomes : The results would be halogenated, sulfonated, or nitrated aromatic compounds, which have a wide range of applications in various fields .
Use in Analytical Instruments
- Application Summary : “Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-” could potentially be used in analytical instruments such as the Alltesta™ Gradient Automated Analyzer .
- Methods of Application : The compound could be used as a standard or a test compound in the analysis of various samples .
- Results or Outcomes : The results would be the successful analysis of the samples, providing valuable information about their composition .
properties
IUPAC Name |
5-amino-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O8S2/c15-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(16(17)18)8-14(10)26(22,23)24/h1-8H,15H2,(H,19,20,21)(H,22,23,24)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBWBMDGBCKAQU-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)- | |
CAS RN |
119-72-2 | |
Record name | 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 5-amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-amino-2-[2-(4-nitro-2-sulphophenyl)vinyl]benzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-4'-NITROSTILBENE-2,2'-DISULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8NM345BG9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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